
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a synthetic organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a piperidine ring with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions.
Coupling of the Two Rings: The final step involves coupling the cyclobutyl and piperidine rings through a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl and piperidine derivatives on biological systems.
Industrial Applications: It may find use in the development of new materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism of action of (3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperidine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways involved would depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Fluorinated Cyclobutyl Compounds: Other fluorinated cyclobutyl compounds may have similar chemical properties but differ in their biological activities and applications.
Uniqueness
(3,3-Difluorocyclobutyl)(4-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the combination of a fluorinated cyclobutyl ring and a hydroxymethyl-substituted piperidine ring. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H17F2NO2 |
|---|---|
分子量 |
233.25 g/mol |
IUPAC名 |
(3,3-difluorocyclobutyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H17F2NO2/c12-11(13)5-9(6-11)10(16)14-3-1-8(7-15)2-4-14/h8-9,15H,1-7H2 |
InChIキー |
UXYXWJUHYDWMQJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CO)C(=O)C2CC(C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


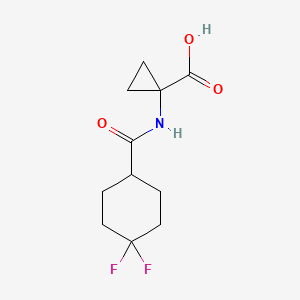

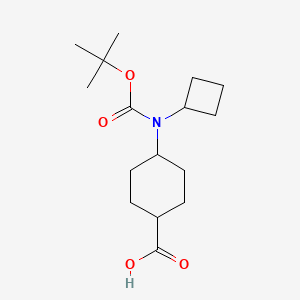
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
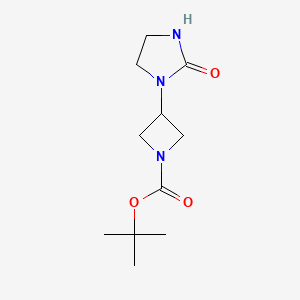
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
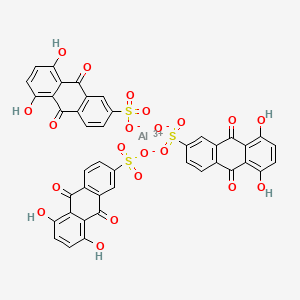
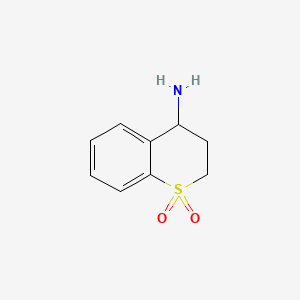
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
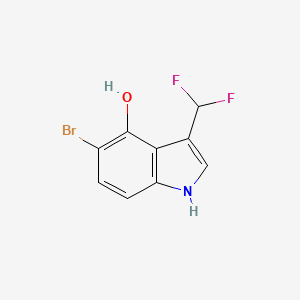

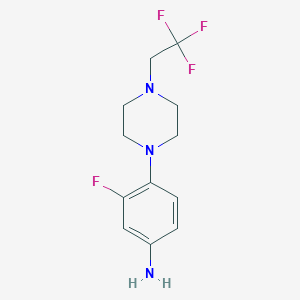
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
